4-Nitrotriazol-2-amine

Description

Contextualization of Nitrotriazole Frameworks in Contemporary Organic Chemistry

Nitrotriazole frameworks are at the forefront of modern organic chemistry, particularly in the synthesis of high-density energetic materials. The incorporation of a nitro group (NO2) onto a triazole ring significantly influences the molecule's chemical properties, often leading to a high heat of formation and desirable detonation characteristics. These frameworks serve as versatile building blocks for more complex energetic systems. The electron-withdrawing nature of the nitro group enhances the electron deficiency of the triazole ring, making it a key intermediate in the development of advanced materials.

Researchers are actively exploring various synthetic routes to functionalize nitrotriazole rings, including the introduction of different substituents to fine-tune the energetic properties and sensitivity of the resulting compounds. rsc.orgrsc.org The electrochemical reduction of nitrotriazoles to form new azo and azoxy compounds is one such innovative approach being investigated. rsc.org

Significance of 1,2,4-Triazole (B32235) Derivatives in High-Performance Materials Research

Derivatives of 1,2,4-triazole are of paramount importance in the pursuit of high-performance materials, a category that extends beyond energetic compounds to include pharmaceuticals and advanced polymers. nih.govnih.gov In the context of energetic materials, the 1,2,4-triazole ring is a favored scaffold due to its high nitrogen content, thermal stability, and ability to form a variety of energetic salts. rsc.orgnih.gov

The strategic placement of nitro and amino groups on the 1,2,4-triazole ring allows for the modulation of key performance indicators such as detonation velocity, pressure, and sensitivity to external stimuli like impact and friction. researchgate.nettandfonline.com For instance, compounds based on this framework have shown performance comparable or even superior to traditional explosives like TNT and RDX. researchgate.net

Recent research has also highlighted the use of 1,2,4-triazole derivatives in creating metal-organic frameworks (MOFs) with energetic properties. nih.gov These materials offer the potential for highly tunable and stable energetic systems.

Overview of Research Trajectories Pertaining to Nitrated Aminotriazoles

The study of nitrated aminotriazoles represents a significant trajectory in energetic materials research. These compounds combine the energetic nitro group with the reactivity of the amino group, opening avenues for further chemical modification. A key area of investigation is the synthesis of novel derivatives through reactions targeting the amino group. researchgate.net

One notable example is the synthesis of triazene-bridged energetic materials based on nitrotriazole. rsc.org These compounds often exhibit good thermal stabilities and low sensitivities, making them attractive for various applications. rsc.orgresearchgate.net Research has also focused on the development of environmentally benign or "green" energetic materials through methods like the electrochemical reduction of nitrotriazoles. rsc.org

Furthermore, the synthesis of new energetic materials by reacting aminotriazoles with other compounds, such as methazonic acid, has led to the creation of novel explosives with theoretically improved performance. tandfonline.com The ongoing exploration of nitrated aminotriazoles continues to yield compounds with a wide range of properties, from primary explosives to insensitive high explosives and gas generators. tandfonline.com

Interactive Data Table: Properties of Selected Nitrotriazole Derivatives

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| Ammonium (B1175870) 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate | 240.6 | 8011 - 9044 | 23.7 - 34.8 | 15 - 45 |

| Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate | 286.9 | 8011 - 9044 | 23.7 - 34.8 | 15 - 45 |

| Hydroxylammonium 5-nitro-3,3′-triazene-1,2,4-triazole | Not specified | 8011 - 9044 | 23.7 - 34.8 | 15 - 45 |

| Ammonium 5-nitro-3,3′-triazene-1,2,4-triazolate (8) | Not specified | 8011 - 9044 | 23.7 - 34.8 | 15 - 45 |

Note: The data in this table is sourced from a study on a specific family of triazene-bridged energetic materials and may not be representative of all nitrotriazole derivatives. rsc.org

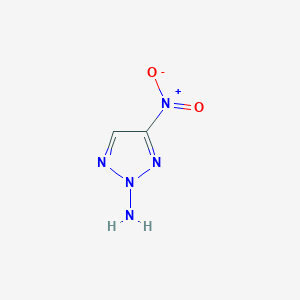

Structure

2D Structure

3D Structure

Properties

CAS No. |

175916-83-3 |

|---|---|

Molecular Formula |

C2H3N5O2 |

Molecular Weight |

129.08 g/mol |

IUPAC Name |

4-nitrotriazol-2-amine |

InChI |

InChI=1S/C2H3N5O2/c3-7-4-1-2(5-7)6(8)9/h1H,3H2 |

InChI Key |

CYFLRUXGGZSVHD-UHFFFAOYSA-N |

SMILES |

C1=NN(N=C1[N+](=O)[O-])N |

Canonical SMILES |

C1=NN(N=C1[N+](=O)[O-])N |

Synonyms |

2H-1,2,3-Triazol-2-amine,4-nitro-(9CI) |

Origin of Product |

United States |

Computational and Theoretical Investigations of 4 Nitrotriazol 2 Amine

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and thermodynamic stability of molecules. These methods model the molecule at the electronic level to predict its geometry and other key features.

Density Functional Theory (DFT) Studies on Geometric Optimization

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems and is widely applied to energetic materials like nitrotriazoles. researchgate.netirjweb.com Geometric optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For 4-Nitrotriazol-2-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine bond lengths, bond angles, and dihedral angles. irjweb.comnih.govresearchgate.net

The optimization process involves starting with an initial guess of the molecular structure and iteratively solving the electronic Schrödinger equation to find the geometry that minimizes the total energy. researchgate.net For related aminonitrotriazole compounds, DFT has been used to identify stable tautomers and predict their geometries. bibliotekanauki.pl It is expected that for this compound, the planarity of the triazole ring and the orientation of the amino and nitro groups would be key findings from a geometric optimization. The introduction of an amino group can enhance stability, and its placement on the triazole ring significantly influences the molecule's properties. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Nitrotriazole Moiety (Note: This table presents typical bond lengths and angles for a nitrotriazole ring based on DFT calculations for related compounds, as specific data for this compound is not readily available.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (ring) | 1.32 - 1.38 Å |

| N-N (ring) | 1.35 - 1.40 Å | |

| C-NO₂ | ~1.45 Å | |

| N-NH₂ | ~1.38 Å | |

| Bond Angle | N-C-N (ring) | 105° - 110° |

| C-N-N (ring) | 108° - 112° | |

| Dihedral Angle | C-C-N-O (nitro group) | ~0° or ~180° (indicating planarity) |

Ab Initio Methods in Structural Elucidation

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) can be used for structural elucidation. bibliotekanauki.pl While computationally more demanding than DFT, ab initio methods can provide benchmark results for molecular geometries. For aniline, a related molecule with an amino group attached to a ring, ab initio calculations have been used to determine the geometry of its excited states. researchgate.net For this compound, these methods would be employed to calculate its equilibrium geometry, providing a high-accuracy prediction of its molecular structure and confirming the results obtained from DFT.

Analysis of Molecular Orbital Energies and Gaps

The analysis of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.comwuxibiology.com

For nitrotriazole derivatives, DFT calculations are commonly used to compute the HOMO and LUMO energies. researchgate.netnih.gov The introduction of a nitro group, which is strongly electron-withdrawing, typically lowers the energy of the LUMO, while an electron-donating amino group raises the energy of the HOMO. researchgate.netnih.gov The interplay of these groups in this compound would determine its specific HOMO-LUMO gap. A smaller gap in energetic materials can be associated with increased sensitivity.

Table 2: Representative HOMO-LUMO Energies and Gap for a Nitrotriazole Derivative (Note: This is an illustrative table based on data for related nitrotriazole compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -3.0 to -4.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Analyzing the distribution of electrons provides a deeper understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity. libretexts.orgwikipedia.org According to FMO theory, chemical reactions are driven by the interaction of the HOMO of one molecule (the nucleophile) with the LUMO of another (the electrophile). youtube.comimperial.ac.uk

For this compound, FMO analysis would involve mapping the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the amino group and parts of the triazole ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group, marking it as the probable site for nucleophilic attack. youtube.com This analysis is fundamental in predicting the reactive sites of the molecule.

Charge Distribution and Electrostatic Potential Studies

The charge distribution within a molecule and its resulting molecular electrostatic potential (MESP) are critical for understanding intermolecular interactions and predicting sensitivity in energetic materials. bibliotekanauki.pl The MESP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). tntech.eduyoutube.com

For nitroaromatic compounds, regions of positive electrostatic potential are often associated with the C-NO₂ bonds and the aromatic ring, while negative potentials are found near the oxygen atoms of the nitro group. semanticscholar.org In this compound, the amino group would contribute to a region of negative potential due to the lone pair on the nitrogen atom, while the nitro group would create a strong positive potential on the adjacent ring atoms and a negative potential around its oxygen atoms. Studies on related compounds suggest that a more uniform distribution of surface electrostatic potential and smaller positive potential maxima can be correlated with lower impact sensitivity. researchgate.net

Energetic Profile Predictions

The energetic profile of a molecule like this compound is a primary determinant of its potential as an explosive or propellant. Key parameters include its heat of formation, the strength of its chemical bonds, and its predicted detonation performance.

The heat of formation (HOF) is a fundamental thermochemical property that quantifies the energy stored within a molecule and is critical for calculating its energy output upon decomposition. uc.edu For nitrogen-rich heterocyclic compounds, HOF is often calculated using computational methods such as isodesmic reactions. ias.ac.in This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction. ias.ac.in

While specific calculated values for this compound are not widely published, studies on its isomers and related compounds provide valuable context. For instance, the introduction of an amino group to a nitrotriazole ring can influence the HOF. A computational study on 5-amino-3-nitro-1H-1,2,4-triazole (ANTA), an isomer of the title compound, found that adding a C-amino group had a slightly negative impact on the heat of formation compared to the parent nitrotriazole. researchgate.net In contrast, incorporating an N-amino group tends to increase the heat of formation. researchgate.netnih.gov These findings suggest that the HOF of this compound would be a balance between the endothermic contributions of the triazole ring and nitro group and the influence of the amino group's position.

| Compound | Computational Method | Calculated HOF (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 3-nitro-1H-1,2,4-triazole (NTR) | Isodesmic Reaction | 216.9 | researchgate.net |

| 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) | Isodesmic Reaction | 201.8 | researchgate.net |

| 1-amino-3,5-dinitro-1,2,4-triazole | Isodesmic Reaction | 312.4 | researchgate.net |

The thermal stability of an energetic compound is often governed by the strength of its weakest chemical bond, known as the "trigger linkage." The energy required to break this bond, or the Bond Dissociation Energy (BDE), is a key indicator of sensitivity to thermal decomposition. nih.govresearchgate.net For nitrotriazoles, the initial step in decomposition is typically the cleavage of the C-NO₂ or N-NO₂ bond. nih.govresearchgate.net

| Compound | Trigger Bond | Calculated BDE (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| ANTA (isomer) | C–NO₂ | 299.16 | nih.gov |

| NTO (3-nitro-1,2,4-triazol-5-one) | C–NO₂ | 292.36 | nih.gov |

| RDX | N–NO₂ | 182.48 | nih.gov |

| HMX | N–NO₂ | 179.86 | nih.gov |

The performance of an energetic material is defined by its detonation velocity (D) and detonation pressure (P). These properties can be reliably estimated using empirical formulas, such as the Kamlet-Jacobs equations, which require the calculated heat of formation and theoretical molecular density (ρ) as inputs. ias.ac.ind-nb.info Computational programs like EXPLO5 are frequently used to perform these calculations. researchgate.netnih.gov

For aminonitroazoles, detonation properties are strongly influenced by the position of the amino group. The introduction of a C-amino group tends to enhance density, which in turn increases the detonation velocity and pressure. researchgate.netnih.gov Conversely, N-amino derivatives often exhibit lower detonation performance. nih.gov For example, some C-aminated nitroazoles have predicted detonation velocities exceeding 9,100 m·s⁻¹ and pressures approaching 39 GPa, while N-aminated counterparts may have velocities closer to 8,200 m·s⁻¹. nih.gov Given that this compound is a C-amino derivative, its detonation performance is expected to be respectable, likely superior to that of trinitrotoluene (TNT) and potentially comparable to other established explosives.

| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|---|

| 5-amino-3-nitro-1H-1,2,4-triazole (1c) | 1.829 | 8634 | 31.4 | researchgate.net |

| 1-amino-3-nitro-1H-1,2,4-triazole (1n) | 1.713 | 8194 | 27.4 | researchgate.netnih.gov |

| 4-amino-3,5-dinitro-1H-pyrazole (2c) | 1.861 | 8830 | 34.4 | researchgate.netnih.gov |

| RDX (for comparison) | 1.800 | 8748 | 34.9 | d-nb.info |

Vibrational Spectroscopy through Computational Modeling

Computational vibrational spectroscopy is an indispensable tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. By simulating the vibrational modes, researchers can assign specific spectral peaks to the stretching, bending, and twisting of particular bonds, confirming molecular structure and providing a vibrational fingerprint. researchgate.netnih.gov

The simulated IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, and the triazole ring. DFT calculations are commonly used to predict these vibrational frequencies. researchgate.netscirp.org

Based on studies of analogous compounds like 3-amino-1,2,4-triazole and other aromatic amines, the following IR absorptions can be predicted: researchgate.net

N-H Stretching: The amino group should produce characteristic stretching vibrations in the region of 3100-3300 cm⁻¹. Primary amines typically show two distinct peaks in this region, corresponding to asymmetric and symmetric N-H stretching. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the triazole ring are expected around 3050-3130 cm⁻¹. researchgate.netmdpi.com

C=N and N=N Stretching: Vibrations from the C=N and N=N bonds within the triazole ring are anticipated in the 1470-1640 cm⁻¹ range. researchgate.netmdpi.com

NO₂ Stretching: The nitro group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively.

N-H Bending: The scissoring or bending vibration of the -NH₂ group is expected to appear around 1550-1650 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3200 - 3350 | -NH₂ | mdpi.com |

| C-H Stretch (aromatic) | 3050 - 3130 | Triazole Ring C-H | researchgate.netmdpi.com |

| NO₂ Asymmetric Stretch | 1500 - 1570 | -NO₂ | |

| C=N Stretch | 1590 - 1640 | Triazole Ring | researchgate.netmdpi.com |

| N-H Bend (Scissoring) | 1550 - 1650 | -NH₂ | |

| NO₂ Symmetric Stretch | 1300 - 1380 | -NO₂ |

Key predicted Raman active modes would include:

Ring Vibrations: The stretching and breathing modes of the triazole ring are typically strong in Raman spectra.

Symmetric NO₂ Stretch: The symmetric stretch of the nitro group is often a prominent Raman band.

Amino Group Vibrations: Wagging, twisting, and rocking motions of the -NH₂ group, which may be weak in the IR spectrum, can be more clearly visible in the Raman spectrum. researchgate.net

Simulated Raman spectra are valuable for distinguishing between isomers, as the intensity and position of Raman-active modes are highly sensitive to molecular symmetry and structure. researchgate.net

Reactivity and Reaction Mechanisms of 4 Nitrotriazol 2 Amine

Electron Attachment and Dissociation Pathways

The interaction of low-energy electrons with molecules is a fundamental process that can induce complex chemical changes. In the context of nitroaromatic compounds like 4-Nitrotriazol-2-amine, these interactions are of particular interest due to their relevance in fields such as radiation chemistry and the design of energetic materials.

Low-Energy Electron-Induced Fragmentation Mechanisms

When molecules are irradiated, a significant portion of the energy deposited is converted into low-energy secondary electrons. researchgate.net These electrons, with energies typically below 20 eV, can be captured by molecules to form a transient negative ion (TNI). nih.gov This process, known as dissociative electron attachment (DEA), is highly efficient and can lead to the fragmentation of the molecule into an anion and one or more neutral radicals. nih.govuni-saarland.de

For nitrotriazole derivatives, studies on analogous compounds provide insight into the likely fragmentation pathways for this compound. Upon electron attachment, the resulting TNI can undergo several dissociation reactions. Common fragmentation channels observed in related nitro compounds include:

Loss of NO₂: A frequent pathway is the cleavage of the C–NO₂ bond, leading to the formation of the NO₂⁻ anion. researchgate.net

Ring Cleavage: The destabilization of the triazole ring following electron attachment can lead to its fragmentation, producing smaller anionic species like CN⁻ or CN₂⁻. researchgate.net

Loss of Small Neutral Molecules: The elimination of stable neutral molecules such as N₂, H₂, or H₂O can occur, leading to the formation of a larger fragment anion. nih.govresearchgate.net

In some cases, a "roaming" mechanism has been proposed, where a fragment like NO₂ does not immediately dissociate but moves around the vicinity of the remaining molecular fragment before a reaction occurs. researchgate.net The specific fragmentation pattern and the energy at which each pathway becomes dominant are characteristic of the molecule's structure. vu.lt

Computational Modeling of Anion Formation and Stability

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of electron-induced dissociation. These calculations provide detailed information on the formation and stability of anions, which is crucial for understanding the molecule's reactivity. researchgate.net

For this compound, computational modeling can be used to:

Calculate Electron Affinity: Determining the electron affinity indicates the molecule's ability to capture an electron and form a stable anion. rsc.org Nitroaromatic compounds generally have high electron affinities due to the electron-withdrawing nature of the nitro group. rsc.orgnih.gov

Map Potential Energy Surfaces: Calculations can map the potential energy surfaces of the transient negative ion, identifying the minimum energy pathways for dissociation and the energy barriers for different fragmentation channels. researchgate.net

Determine Anion Stability: The stability of the resulting fragment anions can be assessed, helping to predict the most favorable dissociation pathways.

Research on related nitrotriazoles and other nitrogen-rich energetic materials demonstrates that the position of the nitro group significantly influences the electronic structure, stability, and decomposition pathways. researchgate.net Computational studies on 3-nitro-1,2,4-triazole (B13798), for instance, have been used to calculate the threshold energies for various dissociation pathways following electron attachment. researchgate.net

| Parent Molecule | Initial Process | Major Fragmentation Pathway | Resulting Fragments | Computational Method |

|---|---|---|---|---|

| 3-Nitro-1,2,4-triazole | Low-Energy Electron Attachment | C–NO₂ Bond Cleavage | [M-NO₂]⁻ + NO₂ or M-NO₂ + NO₂⁻ | DFT (B3LYP) |

| Tirapazamine (a nitrotriazine oxide) | Low-Energy Electron Attachment | OH Radical Predissociation | [M-OH]⁻ + OH | DFT (B3LYP) |

| 5-Azidomethyluracil | Electron Attachment (DEA) | N₂ Loss | [M-N₂]⁻ + N₂ | DFT |

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is dictated by the interplay between its electron-donating amino group and its electron-withdrawing nitro group, all attached to the heterocyclic triazole ring.

Amine Group Reactivity, including Acylation and Alkylation Mechanisms

The primary amine group (–NH₂) in this compound is a nucleophilic center, meaning it has a lone pair of electrons available to attack electrophilic species. studymind.co.uk Its most common reactions are acylation and alkylation.

Acylation: This reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). It typically proceeds via a nucleophilic acyl substitution mechanism when reacted with acid chlorides or acid anhydrides. libretexts.org The reaction is generally rapid and leads to the formation of a stable amide. libretexts.org The resulting amide is less nucleophilic than the starting amine, which prevents over-acylation. openstax.org

Alkylation: This involves the replacement of an amine hydrogen with an alkyl group, typically by reacting the amine with an alkyl halide. wikipedia.org The reaction proceeds through a nucleophilic aliphatic substitution (Sₙ2) mechanism. idc-online.com However, the direct alkylation of primary amines can be difficult to control. The primary amine product is often more nucleophilic than the starting ammonia (B1221849) or amine, leading to subsequent alkylations that produce a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com Using a large excess of the amine can favor the formation of the primary amine product. idc-online.com

| Reaction Type | Reagent | General Mechanism | Product Class |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Nucleophilic Acyl Substitution | Amide |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Nucleophilic Acyl Substitution | Amide |

| Alkylation | Alkyl Halide (R-X) | Nucleophilic Aliphatic Substitution (Sₙ2) | Secondary Amine (often with overalkylation products) |

Reactivity of the Nitro Group within the Triazole Framework

The nitro group (–NO₂) is a powerful electron-withdrawing group, which profoundly influences the reactivity of the triazole ring and the molecule as a whole. libretexts.org

Ring Deactivation: The nitro group deactivates the triazole ring towards electrophilic substitution by withdrawing electron density.

Reduction: The most significant reaction of the nitro group in this context is its reduction to an amino group (–NH₂). nih.gov This transformation is crucial for synthesizing various functionalized triazoles and is often achieved using standard reducing agents like tin and hydrochloric acid or catalytic hydrogenation. nih.gov The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Nucleophilic Aromatic Substitution: While less common, the strong electron-withdrawing effect of the nitro group can make the carbon atom to which it is attached susceptible to attack by strong nucleophiles, potentially leading to the displacement of the nitro group. In some heterocyclic systems, a nitrotriazolyl moiety itself can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. nih.gov

Isomerization and Tautomerization Dynamics

Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of many heterocyclic compounds, including triazoles. nih.gov For this compound, several tautomeric forms are possible.

Ring Tautomerism: 1,2,3-Triazoles can exist in different tautomeric forms depending on which nitrogen atom bears the hydrogen atom (e.g., 1H, 2H, or 3H isomers). The specific isomer of this compound is the 2H-tautomer. Theoretical studies on related triazoles suggest that the position of the hydrogen on the ring nitrogens can significantly affect the molecule's stability and properties.

Amino-Imino Tautomerism: The exocyclic amino group can potentially exist in equilibrium with its imino tautomer. This involves the migration of a proton from the amino group to a ring nitrogen atom.

Nitro-Aci Tautomerism: The nitro group can exhibit tautomerism to form an aci-nitro tautomer, which involves the migration of a proton from an adjacent carbon to one of the oxygen atoms of the nitro group. However, in an aromatic system without an adjacent acidic C-H, this is less common.

The relative stability of these different tautomers is governed by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic effects of the substituents. beilstein-journals.org Computational methods (DFT) are frequently employed to calculate the relative energies of different tautomers and predict the most stable form in various environments. researchgate.net These dynamic equilibria can influence the molecule's chemical reactivity and its interactions in biological or material systems. nih.gov

Theoretical Investigation of Tautomeric Forms and Energetic Landscapes

The existence of multiple tautomeric forms is a characteristic feature of many nitrogen-containing heterocyclic compounds, including nitrotriazoles. For a comprehensive understanding of this compound, it is essential to investigate its potential tautomers and their relative stabilities. While direct theoretical studies on this compound are not extensively available in the reviewed literature, detailed computational analyses of its constitutional isomer, 5-amino-3-nitrotriazole (ANTA), provide significant insights that can be extrapolated to understand the tautomeric landscape of this compound.

Theoretical studies on ANTA have employed sophisticated computational methods, such as ab initio (Hartree-Fock), Møller-Plesset perturbation theory (MP2, MP4), and Density Functional Theory (DFT), to determine the geometries and relative energies of its possible tautomers. sioc-journal.cnacs.org These studies have identified several key tautomeric forms, primarily differing in the position of the exocyclic amino group and the endocyclic proton on the triazole ring.

A study utilizing ab initio and DFT methods investigated the fully optimized molecular geometries and electronic structures of isomers of 5-amino-3-nitrotriazole. sioc-journal.cn The calculations were performed at various levels of theory, including HF/3-21G, B3LYP/6-311G, and MP2/6-311G //HF/6-311G**, to ensure accuracy. sioc-journal.cn The results indicated that in the gaseous state at ordinary temperatures, the 2H-ANTA isomer is the most stable. sioc-journal.cn However, in a liquid phase (simulated using tetrahydrofuran), the 1H-ANTA isomer becomes the most stable form. sioc-journal.cn

Another comprehensive study on the structure and tautomerism of ANTA using ab initio (HF, MP2, MP4) and DFT methods found that the relative stability of the tautomers is highly dependent on the computational method and the phase (gas or solution). acs.org In the gas phase, the 1H-ANTA tautomer was found to be the most stable at higher levels of theory (MP2, MP4, and DFT), while the 2H-ANTA tautomer was more stable at the HF level. acs.org The study also highlighted the significant influence of polar solvents on the tautomeric equilibrium, suggesting that the 2H-ANTA tautomer is the most stable in polar environments, which is consistent with experimental observations. acs.org

The energetic landscape of these tautomers is crucial for understanding their population distribution at equilibrium. The relative energies of the different tautomers of ANTA, as calculated by various theoretical methods, are presented in the table below.

| Tautomer | Relative Energy (Gas Phase, MP2) acs.org | Relative Energy (Gas Phase, DFT) acs.org | Relative Energy (Aqueous Solution, DFT) acs.org |

|---|---|---|---|

| 1H-ANTA | 0.00 | 0.00 | 0.35 |

| 2H-ANTA | 0.55 | -0.82 | 0.00 |

| 4H-ANTA | 7.40 | 6.90 | 2.90 |

These theoretical findings underscore the subtle energetic balance between the different tautomeric forms and the significant role of the surrounding medium in determining the most stable isomer. For this compound, a similar theoretical approach would be necessary to definitively establish the relative stabilities of its own set of tautomers.

Mechanisms of Interconversion Between Isomers

The interconversion between tautomeric isomers is a dynamic process that involves the transfer of a proton from one basic site to another within the molecule. The mechanisms of these transformations can be elucidated through computational studies that map the potential energy surface and identify the transition states connecting the isomers.

For the tautomerization of ANTA, theoretical calculations have been used to determine the equilibrium constants and rate constants for the interconversion between the 1H-ANTA and 2H-ANTA isomers over a range of temperatures (300K to 1000K). nih.gov The study revealed that the tautomerization reaction between these two forms is difficult at lower temperatures, indicating a significant energy barrier for the proton transfer. nih.gov As the temperature increases, the rate of tautomerism also increases, and at approximately 800K, the concentrations of the 1H-ANTA and 2H-ANTA isomers are predicted to be nearly equal. nih.gov Above this temperature, the 1H-ANTA isomer becomes more stable than the 2H-ANTA isomer. nih.gov

The mechanism of interconversion can proceed through several pathways, including intramolecular proton transfer or intermolecular proton transfer mediated by solvent molecules. In the gas phase, an intramolecular proton shift would involve a high-energy transition state where the proton is partially bonded to two nitrogen atoms simultaneously. In solution, solvent molecules can facilitate the proton transfer by acting as a proton shuttle, thereby lowering the activation energy for the interconversion.

While specific mechanistic studies for this compound are not available in the provided search results, the principles derived from the study of ANTA are directly applicable. nih.gov The interconversion between its tautomers would likely involve surmounting an energetic barrier, the height of which would determine the rate of isomerization. The presence of protic solvents would be expected to catalyze the interconversion by providing a lower energy pathway for proton exchange.

Derivatization and Functionalization Strategies for 4 Nitrotriazol 2 Amine Scaffolds

Modification of the Amino Group

The amino group in the 2-position of the 4-nitrotriazol-2-amine ring is a key site for derivatization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrated triazole ring. Strategies targeting this group primarily involve reactions typical for primary aromatic and heteroaromatic amines, such as acylation, alkylation, and the formation of various substituted derivatives.

Acylation introduces an acyl group (R-C=O) onto the nitrogen atom of the amino group, forming an amide linkage. This transformation is one of the most fundamental reactions for amines. The resulting amides are generally more stable and less basic than the parent amine. A wide variety of acylating agents can be employed, allowing for the introduction of diverse functionalities. The choice of reagent and reaction conditions is critical for achieving high yields and purity. sioc-journal.cn

Commonly used acylation reagents include acid anhydrides and acyl chlorides. sioc-journal.cn For instance, reactions can be carried out using benzoic anhydride (B1165640) in the presence of a photocatalyst under mild conditions. sioc-journal.cn The amide moiety is a prevalent feature in numerous biologically active molecules and advanced materials. sioc-journal.cn The process of acylation can be catalyzed by Lewis bases, where azole anions have been shown to be highly competent in activating weak acyl donors. nih.gov

Table 1: Representative Acylation Reagents and Corresponding Products

| Reagent Category | Specific Reagent Example | Product Functional Group |

| Acid Anhydrides | Acetic Anhydride | Acetamide |

| Benzoic Anhydride | Benzamide | |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | |

| Acyl Halides | Acetyl Chloride | Acetamide |

| Benzoyl Chloride | Benzamide |

This table presents common acylation reagents used for primary amines to form various amide derivatives.

Alkylation and arylation involve the formation of a new carbon-nitrogen bond at the amine site, replacing one or both hydrogen atoms with an alkyl or aryl group, respectively. These modifications can significantly impact the steric and electronic properties of the molecule. The alkylation of amines can be achieved using various alkylating agents, such as alkyl halides. nih.gov

Beyond simple acylation and alkylation, the amino group can be converted into a wide array of other substituted derivatives. One significant transformation is its conversion into an azido (B1232118) group (-N₃). This is typically achieved via diazotization of the amine with a nitrosating agent (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt, which is subsequently treated with an azide (B81097) source like sodium azide. whiterose.ac.uk This method is a key strategy for introducing the highly energetic azido moiety. whiterose.ac.ukrsc.org

Another important derivatization is the formation of triazenes. For example, a novel nitroazolyltriazene, bis(1-methyl-3-nitro-1,2,4-triazol-5-yl)triazene, has been reported, highlighting the potential for forming complex energetic structures from aminoazole precursors. whiterose.ac.uk

Functionalization of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic and stable heterocyclic system. nih.gov The presence of the nitro group enhances its electron-deficient character, making it a key intermediate for developing energetic materials. Functionalization can occur at the ring's nitrogen atoms (N-functionalization) or, less commonly, at the carbon atom (C-functionalization).

A primary goal in the derivatization of the this compound scaffold is often to enhance its energetic performance. This is typically achieved by introducing additional "energetic" functional groups, which are rich in nitrogen or oxygen. The functionalization with supplemental energy-rich moieties like NO₂ groups can promote enhanced density and improve the oxygen balance, which are critical for maximizing the energetic potential. nih.gov

The alkylation of the triazole ring nitrogen atoms with alkyl chains bearing energetic groups is a common strategy. For example, the parent 4(5)-nitro-1,2,3-triazole can be alkylated with various agents, a reaction that generally produces a mixture of N1, N2, and N3-alkylation products. mdpi.comresearchgate.net By using an alkylating agent that already contains a nitro or azido group, this functionality can be appended to the core ring structure. The introduction of nitramine or tetrazole functionalities onto related heterocyclic backbones has also been explored to create high-performance energetic materials. researchgate.net

Table 2: Products from Alkylation of 4(5)-Nitro-1,2,3-triazole with an Alkylating Agent

| Alkylating Agent | N1-isomer | N2-isomer | N3-isomer |

| Ethyl Bromide | 1-ethyl-4-nitro-1,2,3-triazole | 2-ethyl-4-nitro-1,2,3-triazole | 1-ethyl-5-nitro-1,2,3-triazole |

This table shows the mixture of N-alkylated regioisomers formed from the reaction of the parent nitrotriazole with ethyl bromide, demonstrating the typical outcome of N-alkylation on the triazole ring.

While N-functionalization is more common for azoles, C-functionalization (the formation of a new bond at a ring carbon atom) represents another avenue for derivatization. For the this compound scaffold, the C5 position is the primary site for such modifications. The electron-deficient nature of the nitrated triazole ring makes it susceptible to certain types of reactions.

This approach offers broad opportunities for expanding the variety of substituents on the nitrotriazole ring, which is crucial for developing high-energy materials. nih.govmdpi.com Although direct C-functionalization of a pre-formed 4-nitrotriazole ring can be challenging, building the ring system from already functionalized precursors is a viable alternative strategy.

N-Functionalization Strategies

The functionalization of nitrotriazole scaffolds, including this compound, is a key strategy for modulating their energetic properties, stability, and sensitivity. N-functionalization can occur at the nitrogen atoms of the triazole ring or at the exocyclic amine group.

Research into the N-alkylation of the parent 4(5)-nitro-1,2,3-triazole ring reveals that the reaction is an effective method for introducing a variety of substituents. mdpi.com The alkylation of 4(5)-nitro-1,2,3-triazole in the presence of a base is a general reaction that typically results in a mixture of N1, N2, and N3-alkylation products, irrespective of the specific alkylating agent used, which can include alkyl halides, dialkyl sulfates, or alkyl nitrates. mdpi.comresearchgate.net The ambident nucleophilic nature of the nitrotriazole anion leads to this mixture of regioisomers. mdpi.com

Studies have shown that the ratio of these isomers can be influenced by the reaction conditions and the structure of the alkylating agent. mdpi.com For instance, the reaction of sodium 4-nitro-1,2,3-triazolate with ethyl bromide was found to yield a mixture of N1, N2, and N3-ethyl-4-nitro-1,2,3-triazoles. researchgate.net A detailed investigation into the alkylation with various agents demonstrated the consistent formation of all three isomers, providing a pathway to a wide array of N-substituted nitrotriazoles. mdpi.com

While alkylation in basic media often leads to mixtures, selective functionalization can be achieved under different conditions. researchgate.net For example, the reaction of 4-nitro-1,2,3-triazole with tert-butanol (B103910) in concentrated sulfuric acid has been shown to produce 1-tert-butyl-4-nitro-1,2,3-triazole as the sole product. researchgate.net

The following table summarizes representative N-alkylation reactions on the 4-nitro-1,2,3-triazole core, which are foundational for functionalizing the this compound scaffold.

| Alkylating Agent | Base/Solvent | Conditions | Product(s) | Observations | Reference |

|---|---|---|---|---|---|

| Dialkyl sulfates (DAS) | NaOH / Ethanol or Water | 78-90 °C, 5-10 min | N1, N2, and N3-alkylated isomers | Reaction is rapid. Prolonged reaction time can lead to interconversion of isomers. | mdpi.com |

| Alkyl halides | NaOH / Ethanol | Reflux, 1-13 h | N1, N2, and N3-alkylated isomers | Reaction time is dependent on the specific halide used. | mdpi.com |

| Ethyl bromide | Sodium salt / Not specified | Not specified | 1-ethyl-4-nitro, 2-ethyl-4-nitro, and 1-ethyl-5-nitro-1,2,3-triazoles | Molar ratio of N1:N2:N3 isomers was 4:8:1. | researchgate.net |

| tert-Butanol | Conc. H₂SO₄ | Not specified | 1-tert-butyl-4-nitro-1,2,3-triazole | Demonstrates regioselective N1-alkylation under acidic conditions. | researchgate.net |

Beyond the triazole ring, the exocyclic 2-amine group presents another site for functionalization. Standard derivatization reactions for amines, such as acylation and the formation of ureas or sulfonamides, are applicable strategies to modify the scaffold's properties. nih.govnih.gov These reactions introduce new functional groups that can influence intermolecular interactions, density, and thermal stability. For instance, N-amination followed by oxidative azo coupling has been successfully employed on a related 1,2,3-triazole-5-carboxamide structure to synthesize an N8-chain energetic compound, highlighting the potential for derivatization of functional groups attached to the triazole ring. researchgate.net

Synthetic Routes to Fused-Ring Systems Incorporating this compound

The synthesis of fused-ring systems is a prominent strategy in the development of advanced energetic materials. Incorporating the this compound scaffold into a bicyclic or polycyclic architecture can lead to compounds with enhanced thermal stability, increased density, and favorable detonation properties, owing to molecular rigidity and strong intermolecular forces. researchgate.net

Annulation Reactions with Nitrogen-Containing Heterocycles

Annulation, or ring-closing, reactions are a powerful tool for constructing fused heterocyclic systems. chim.it For nitrotriazole-based scaffolds, these reactions typically involve the intramolecular cyclization of a precursor containing the triazole ring and a reactive side chain, or an intermolecular reaction where the triazole participates in building a new ring.

A notable strategy involves the synthesis of a fused triazolo-triazine system. acs.org A novel fused nitrogen-rich heterocycle, 6H- Current time information in Bangalore, IN.smolecule.comtriazolo[4,5-d] Current time information in Bangalore, IN.smolecule.comtriazine-6,7-diamine, was synthesized from a 4-amino-1H-1,2,3-triazole-5-carbonitrile precursor. acs.org This synthesis demonstrates how a functionalized 1,2,3-triazole can undergo cyclization to form a condensed N-heterocyclic system. acs.org Such a strategy could be adapted for this compound by first introducing a suitable functional group (e.g., a nitrile or an amide) at an adjacent position on the triazole ring, which could then participate in a ring-closing reaction.

Another relevant approach is the formation of fused triazolo-tetrazine systems. researchgate.net Research has detailed the synthesis of 7-nitro-4-oxo-4,8-dihydro- mdpi.comCurrent time information in Bangalore, IN.triazolo[5,1-d] Current time information in Bangalore, IN.smolecule.comnih.govtetrazine 2-oxide. researchgate.net Although this example starts with a 1,2,4-triazole (B32235), the principle of fusing a triazole with a highly nitrogenous tetrazine ring to create thermally stable, dense materials is a key concept applicable to 1,2,3-triazole derivatives. researchgate.net The synthesis often proceeds by constructing the second heterocyclic ring onto the pre-existing triazole core.

General methods for creating N-fused 1,2,4-triazoles, such as the oxidative cyclization of heterocyclic hydrazines with aldehydes or isothiocyanates, provide further insight into potential synthetic routes. researchgate.netorganic-chemistry.org These reactions could be conceptually applied by converting the amino group of this compound into a hydrazine (B178648) or a related reactive intermediate to facilitate annulation with another nitrogen-containing fragment.

Design and Synthesis of Polycyclic Nitrotriazole Architectures

The design of polycyclic nitrotriazole architectures focuses on creating compact, high-density molecules with a high nitrogen content and a positive heat of formation. Several design strategies have proven effective in achieving these goals.

One successful strategy involves linking different energetic heterocyclic rings to form a polycyclic system. nih.gov A method for designing new triazolyl polycyclic energetic materials was established by combining the structure of azetidine (B1206935) with bi-1,2,4-triazole or azobis-1,2,4-triazole. nih.gov This approach, which utilizes nucleophilic substitution reactions to connect the heterocyclic building blocks, can effectively improve the density and thermal stability of the resulting material. nih.gov The introduction of a strained azetidine ring is a deliberate design choice to increase the heat of formation and density. nih.gov This principle could be applied by using a derivatized this compound as one of the heterocyclic components in a similar nucleophilic substitution reaction.

Another design approach is the synthesis of molecules containing multiple linked heterocyclic energetic cores. For example, a compound featuring a tetrazole linked to a 1,2,3-triazole was synthesized and further functionalized. researchgate.net The synthesis of 2-Amino-5-nitro-4-(tetrazol-5-yl)-1,2,3-triazole (HANTT) demonstrates the viability of constructing polycyclic systems from distinct azole units to enhance energetic properties. researchgate.net

The construction of these architectures often relies on the strategic functionalization of the initial heterocyclic building blocks. For instance, the alkylation of nitroindazole derivatives with 1,2-dibromoethane (B42909) to yield N-(2-bromoethyl) intermediates provides a handle for further reactions. mdpi.com This bromo-functionalized intermediate can then be converted to an azide and used in cycloaddition reactions to build a new triazole ring, thereby creating a polycyclic structure. mdpi.com A similar multi-step sequence starting with this compound could provide a pathway to complex polycyclic architectures.

| Fused System Class | Precursor/Building Block Example | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|---|

| Triazolo-triazine | 4-Amino-1H-1,2,3-triazole-5-carbonitrile | Intramolecular cyclization | High nitrogen content (73.66%), good thermal stability. | acs.org |

| Triazolo-tetrazine | 1,2,4-Triazole derivative | Construction of tetrazine ring onto triazole core | Superior thermal stability, high density. | researchgate.net |

| Azetidine-triazole | Chlorinated bi-1,2,4-triazole and 1,1-diamino-2,2-dinitroethene (DNAZ) | Nucleophilic substitution | High decomposition temperature (>200 °C), increased density. | nih.gov |

| Tetrazolo-triazole | 5-Nitro-4-(tetrazol-5-yl)-1,2,3-triazole | N-amination of linked heterocycles | High density (1.86 g/cm³), excellent detonation performance. | researchgate.net |

Advanced Research Directions and Methodological Innovations in 4 Nitrotriazol 2 Amine Chemistry

Theoretical Design of Novel Energetic Materials Based on 4-Nitrotriazol-2-amine Structural Motifs

The this compound structure serves as a foundational motif for the theoretical design of new, high-performance energetic materials. Researchers utilize this scaffold to create novel compounds with tailored properties, aiming for improved detonation performance, enhanced thermal stability, and reduced sensitivity. A key strategy involves linking nitrotriazole rings to create larger, more complex molecules with high nitrogen content and favorable oxygen balance.

One promising approach is the development of triazene-bridged energetic materials based on the nitrotriazole framework. researchgate.netrsc.org In this work, a new family of nitrogen-rich nitrotriazolate-based energetic compounds with a triazene (B1217601) bridge were synthesized and well characterized. rsc.org The experimental results indicated that most of these new compounds have good thermal stabilities and low sensitivities. rsc.org For instance, ammonium (B1175870) 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate and potassium 5-nitro-3,3′-triazene-1,2,4-triazolate exhibit high decomposition temperatures of 240.6 °C and 286.9 °C, respectively. rsc.org The calculated detonation velocities (D) for these types of compounds can range from 8011 to 9044 m/s, with detonation pressures (P) between 23.7 and 34.8 GPa. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in this design process. researchgate.net These studies allow for the prediction of key properties such as density, heat of formation (HOF), and detonation parameters before synthesis is undertaken. researchgate.net For example, theoretical investigations into isomers of 3-amino-1-nitroso-4-nitrotriazol-5-one-2-oxide, a related structure, showed predicted densities ranging from 2.103 to 2.177 g/cm³. researchgate.net By modifying the this compound backbone with various functional groups (e.g., nitro, amino, nitroso) or by creating salts, scientists can fine-tune the energetic characteristics. The design of new energetic materials with tailored properties is increasingly becoming a practical reality through these predictive models. researchgate.net

The following table summarizes the theoretically predicted or experimentally determined properties of several energetic materials derived from nitrotriazole scaffolds.

| Compound Type | Key Structural Feature | Predicted/Measured Density (g/cm³) | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) | Thermal Stability (Decomposition Temp. °C) | Source Citation |

|---|---|---|---|---|---|---|

| Triazene-Bridged Nitrotriazolates | -N=N-NH- Bridge | Not Specified | 8011 - 9044 | 23.7 - 34.8 | Up to 286.9 | rsc.org |

| Diammonium Salt Derivative | Ammonium Salt | 1.840 (at 150 K) | Comparable to HMX | Comparable to HMX | Not Specified | researchgate.net |

| 3-amino-1-nitroso-4-nitrotriazol-5-one-2-oxide Isomers | N-oxide, Nitroso group | 2.103 - 2.177 | Not Specified | Not Specified | Not Specified | researchgate.net |

| N-Bridged Bis(azolates) | N-N Bridge | Not Specified | Excellent | Excellent | Good | researchgate.net |

Development of Advanced Computational Models for Predicting Molecular Behavior and Reactivity

Computational chemistry is an indispensable tool for accelerating the design and discovery of novel materials based on this compound. Advanced computational models provide deep insights into molecular structure, stability, and reactivity, guiding experimental efforts and ensuring safety.

Density Functional Theory (DFT) is a leading method for electronic structure calculations in chemistry and is widely used to predict the physicochemical and energetic properties of new molecules before synthesis. researchgate.net DFT calculations help in understanding:

Electronic Structure: Analysis of the molecular electrostatic potential (MEP) surface identifies electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack, respectively.

Reactivity: Frontier Molecular Orbital (FMO) analysis, specifically the energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict the electronic characteristics and reactivity of triazole derivatives.

Geometrical Parameters: DFT is used to obtain optimized molecular geometries, which are crucial for calculating properties like density. researchgate.net

Molecular Dynamics (MD) Simulations , particularly using reactive force fields like ReaxFF-MD, are employed to study the time-dependent behavior of these energetic materials. These simulations provide critical insights into dynamic processes such as thermal decomposition mechanisms and the response to external stimuli like shock loading.

The table below outlines key computational models and their applications in the study of nitrotriazole-based compounds.

| Computational Model/Technique | Primary Application | Key Insights Provided | Source Citation |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting Physicochemical & Energetic Properties | Electronic structure, molecular geometry, heat of formation, reaction pathways. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Identifies electron-rich/poor sites susceptible to attack. | |

| Frontier Molecular Orbital (FMO) Theory | Understanding Reactivity | Predicts likely sites for chemical reactions based on HOMO/LUMO distribution. | |

| Reactive Molecular Dynamics (ReaxFF-MD) | Simulating Decomposition | Investigates initial decomposition mechanisms under shock or thermal stress. | |

| Machine Learning (e.g., MEHnet) | Accelerated Property Prediction | Rapidly calculates multiple electronic and vibrational properties (dipole moment, polarizability, etc.). | mit.edu |

Mechanistic Insights into Complex Reaction Pathways for Nitrotriazole Synthesis and Transformation

Understanding the mechanisms of nitrotriazole synthesis and transformation is crucial for developing efficient, safe, and regioselective synthetic routes. Research has focused on elucidating the pathways of several key reactions.

Direct Nitration: This is a common method for synthesizing nitro-substituted triazoles. The mechanism involves electrophilic substitution, where a nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acid, attacks the electron-rich triazole ring. Computational studies have confirmed that the 4-position of the 2H-1,2,3-triazole ring has a high electron density, making it the preferred site for electrophilic attack. The subsequent loss of a proton restores the aromaticity of the ring, yielding the 4-nitro product.

Alkylation Reactions: The alkylation of 4(5)-nitro-1,2,3-triazole in basic media is a versatile method that can lead to a mixture of N1-, N2-, and N3-alkylation products. mdpi.com The reaction's general nature allows for the introduction of a wide variety of substituents on the nitrotriazole ring, which is critical for developing new high-energy materials. mdpi.com An efficient methodology for separating these regioisomers has been developed, relying on differences in their basicity and reactivity during subsequent quaternization and complexation reactions. mdpi.com

Copper-Catalyzed Cycloaddition (CuAAC): A significant method for synthesizing 4-nitro-1,2,3-triazoles involves the copper-catalyzed reaction between nitroolefins and organic azides. The proposed mechanism for this [3+2] cycloaddition is a stepwise process, offering a powerful tool for constructing the triazole ring with a nitro group already in place.

Transformations via N-Heterocyclic Carbenes (NHCs): Mechanistic studies of reactions catalyzed by triazolylidene-based NHCs, such as the Stetter and benzoin (B196080) reactions, provide insights into the transformation of molecules containing triazole moieties. rsc.orgresearchgate.net These studies probe the formation and reactivity of key intermediates, such as 3-(hydroxybenzyl)azolium salts, which helps in understanding how N-aryl substituents on the triazole ring influence reaction pathways and outcomes. rsc.orgresearchgate.net

Exploitation of this compound Scaffolds in Material Science and Applications

While the primary interest in this compound scaffolds lies in energetic materials, their unique structural and chemical properties are being exploited in broader areas of material science. The 1,2,4-triazole (B32235) scaffold, in particular, is recognized as a "privileged scaffold" due to its wide application in both medicinal chemistry and material science. researchgate.net

Nitrogen-Rich Heterocyclic Scaffolds: The high nitrogen content and structural rigidity of the nitrotriazole ring make it an excellent building block for advanced materials. Continuous flow technology combined with photochemistry has been used to create complex, nitrogen-rich scaffolds from related heterocyclic precursors like tetrazoles. nih.gov This "photo-click" process allows for the rapid generation of diverse heterocyclic entities, demonstrating a pathway for converting simple azole-based molecules into advanced structures for medicinal or materials applications. nih.gov

Coordination Chemistry: The nitrogen atoms in the triazole ring can act as ligands, binding to metal ions to form coordination compounds. Based on the inaccessible N3-substitution products of nitrotriazoles, a series of energy-rich ionic systems and coordination compounds have been synthesized. mdpi.com These materials are of growing interest in coordination chemistry and the development of ionic liquids, which have applications ranging from catalysis to advanced electrolytes. mdpi.com

Advanced Functional Materials: The combination of the triazole ring with other functional groups can lead to materials with novel properties. For example, combining quinolone structures with 1,2,4-triazole scaffolds has been explored for creating new hybrid molecules. researchgate.net The inherent properties of the triazole core—such as its high nitrogen content, thermal stability, and ability to participate in hydrogen bonding and coordination—make it a versatile component for designing a wide array of functional materials beyond the realm of explosives. mdpi.comresearchgate.net

Q & A

Basic: What synthetic methodologies are optimal for producing 4-Nitrotriazol-2-amine with high purity?

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions under controlled conditions. For example, thiourea and chlorinated intermediates (e.g., chloroacetyl chloride) are refluxed in methanol to form triazole derivatives, with yields optimized by adjusting reaction times (6–12 hours) and temperatures (60–80°C) . Solvent selection (e.g., methanol or dichloromethane) and stoichiometric ratios of reagents are critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity .

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:

Comprehensive characterization requires multi-spectral analysis:

- IR Spectroscopy : Identify nitro (-NO₂) and amine (-NH₂) functional groups via peaks at ~1520 cm⁻¹ (N–O stretch) and ~3300 cm⁻¹ (N–H stretch) .

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and nitrotriazole carbons (δ 140–160 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–N–N torsion angles ~120°) using single-crystal data collected at 150 K with MoKα radiation .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent nitro group degradation. Accelerated stability studies (40°C/75% RH for 30 days) can assess decomposition pathways, monitored via HPLC with UV detection (λ = 254 nm) .

Advanced: What mechanistic insights explain the regioselectivity of nitration in triazole systems?

Methodological Answer:

Nitration at the 4-position of triazole is governed by electron density distribution. Computational studies (DFT calculations) reveal that the nitro group stabilizes the intermediate via resonance, favoring substitution at the electron-deficient C4 position. Reaction kinetics show a second-order dependence on nitric acid concentration, with activation energy (~50 kJ/mol) determined via Arrhenius plots .

Advanced: How can structure-activity relationships (SARs) guide the design of this compound derivatives for antitumor applications?

Methodological Answer:

SAR studies highlight the importance of:

- Nitro Group Positioning : Derivatives with nitro at C4 exhibit higher cytotoxicity (IC₅₀ = 2–5 µM) against HeLa cells compared to C5 isomers .

- Substituent Effects : Adding tert-butyl groups at C4 enhances lipophilicity (logP > 3), improving blood-brain barrier penetration in murine models .

- Pharmacophore Mapping : Docking simulations (e.g., AutoDock Vina) identify hydrogen bonding between the nitro group and kinase active sites (e.g., EGFR-TK) .

Advanced: How should researchers address contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

Methodological Answer:

Contradictory results often arise from assay conditions:

- Dose-Dependent Effects : Test concentrations from 1 µM to 100 µM in DPPH/ABTS assays. Pro-oxidant activity may dominate at >50 µM due to ROS generation .

- Cell Line Variability : Compare results across multiple lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to isolate tissue-specific responses .

- Redox Profiling : Use cyclic voltammetry to quantify oxidation potentials and correlate with biological activity .

Advanced: What computational strategies optimize reaction conditions for scaling this compound synthesis?

Methodological Answer:

Machine learning (ML) models trained on reaction datasets (e.g., temperature, solvent polarity, catalyst loading) predict optimal conditions. For example:

- Neural Networks : Prioritize dichloromethane as a solvent (dielectric constant ε = 8.9) for high-yield (>80%) nitrocyclization .

- Quantum Mechanics (QM) : Simulate transition states to identify rate-limiting steps (e.g., nitro group incorporation) .

Advanced: How can researchers design this compound analogs targeting specific enzymes?

Methodological Answer:

Rational design involves:

- Enzyme Active Site Analysis : Use X-ray co-crystal structures (e.g., PDB entries) to guide substituent placement. For instance, fluorinated analogs improve binding to CYP450 isoforms .

- Click Chemistry : Introduce bioorthogonal groups (e.g., azides) via Huisgen cycloaddition for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.